molecular formula C20H25NO4 B159335 6beta-Naltrexol CAS No. 49625-89-0

6beta-Naltrexol

Cat. No.: B159335
CAS No.: 49625-89-0
M. Wt: 343.4 g/mol
InChI Key: JLVNEHKORQFVQJ-PYIJOLGTSA-N
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Description

AIKO-150, also known as 6β-Hydroxynaltrexone, is a peripherally-selective opioid receptor antagonist. It is a major active metabolite of naltrexone, formed by hepatic dihydrodiol dehydrogenase enzymes. AIKO-150 has been studied for its potential to treat opioid-induced constipation without precipitating withdrawal symptoms or interfering with opioid pain relief .

Preparation Methods

Chemical Reactions Analysis

AIKO-150 undergoes various chemical reactions, including:

    Oxidation: AIKO-150 can be oxidized to form different metabolites.

    Reduction: Reduction reactions can convert AIKO-150 back to its parent compound, naltrexone.

    Substitution: AIKO-150 can undergo substitution reactions, where functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

Mechanism of Action
6β-Naltrexol primarily acts as a neutral antagonist at the mu-opioid receptor (MOR), with a binding affinity (K_i) of approximately 2.12 nM for MOR, 7.24 nM for the kappa-opioid receptor (KOR), and 213 nM for the delta-opioid receptor (DOR) . This selectivity allows it to inhibit opioid effects without inducing withdrawal symptoms, making it advantageous in treating opioid-related conditions.

Pharmacokinetics
The elimination half-life of 6β-naltrexol ranges from 12 to 18 hours, indicating a prolonged action compared to other opioid antagonists . It is metabolized through hepatic pathways, resulting in higher plasma concentrations than its parent compound, naltrexone .

Clinical Applications

1. Opioid-Induced Constipation
One of the most promising applications of 6β-naltrexol is in managing opioid-induced constipation (OIC). Clinical studies have demonstrated that it effectively blocks morphine-induced gastrointestinal slowing without affecting analgesia or causing withdrawal symptoms. In a randomized controlled trial, 6β-naltrexol was administered to opioid-naïve subjects, showing a median effective dose (ED50) of approximately 3 mg for inhibiting gastrointestinal transit .

2. Treatment of Opioid Dependence
Due to its neutral antagonist properties, 6β-naltrexol may be beneficial in treating opioid dependence. Unlike naloxone and naltrexone, which can precipitate withdrawal symptoms in dependent individuals, 6β-naltrexol has shown minimal withdrawal effects even at high doses . This characteristic could make it a safer option for managing opioid overdose and addiction.

3. Alcohol Dependence
Research indicates that serum levels of 6β-naltrexol correlate with alcohol responses in patients undergoing treatment for alcohol dependence. Higher levels were associated with increased sedation ratings before and after alcohol administration . This suggests potential applications in alcohol use disorder management, possibly enhancing the efficacy of naltrexone therapy.

Case Studies and Research Findings

StudyObjectiveKey Findings
PubMed Study (2011) Evaluate safety and tolerability6β-Naltrexol was well-tolerated; effective in blocking morphine-induced GI effects without affecting analgesia .
Animal Study (2005) Assess in vivo pharmacologyDemonstrated lower potency than naltrexone but minimal withdrawal effects; supports use in opioid dependence .
Therapeutic Drug Monitoring (2019) Monitor drug levels in alcohol dependenceFound significant interactions between naltrexone and 6β-naltrexol; implications for optimizing treatment regimens .

Mechanism of Action

AIKO-150 acts as a neutral antagonist at the mu opioid receptor. It binds to the receptor without activating it, thereby blocking the effects of opioid agonists. This mechanism allows AIKO-150 to relieve opioid-induced constipation without precipitating withdrawal symptoms. The molecular targets and pathways involved include the mu opioid receptor and associated signaling pathways .

Comparison with Similar Compounds

AIKO-150 is similar to other opioid receptor antagonists, such as naltrexone, naloxone, and their derivatives. AIKO-150 is unique in its ability to selectively target peripheral opioid receptors without crossing the blood-brain barrier. This selectivity reduces the risk of precipitating withdrawal symptoms and allows for effective treatment of opioid-induced side effects .

Similar compounds include:

  • Naltrexone
  • Naloxone
  • Naltrexamine
  • Naloxol

These compounds share similar structures and mechanisms of action but differ in their selectivity and potency at opioid receptors.

Biological Activity

6β-Naltrexol is a metabolite of naltrexone, known for its unique pharmacological profile as a peripherally selective opioid antagonist. This article delves into its biological activity, pharmacokinetics, and potential therapeutic applications, supported by relevant studies and data.

Overview of 6β-Naltrexol

6β-Naltrexol is formed through the biotransformation of naltrexone, which is extensively used as an opioid antagonist in the treatment of opioid dependence and alcohol use disorder. Unlike its parent compound, 6β-naltrexol exhibits a distinct action profile that allows it to selectively antagonize peripheral opioid receptors while sparing central nervous system effects.

6β-Naltrexol functions primarily as a neutral antagonist at mu-opioid receptors. Its structural characteristics contribute to its limited ability to cross the blood-brain barrier, resulting in peripheral selectivity. This property makes it particularly interesting for managing opioid-induced side effects without compromising analgesic efficacy.

Comparative Potency

Research indicates that 6β-naltrexol is approximately:

  • Equipotent to naloxone in blocking morphine-induced antinociception.
  • 4.5 to 10 times less potent than naltrexone in similar contexts .

Key Findings from Studies

  • Pilot Study on Safety and Tolerability :
    • A study involving healthy subjects administered escalating doses of 6β-naltrexol revealed an elimination half-life of approximately 11.1 hours .
    • The median effective dose (ED50) for blocking morphine-induced gastrointestinal (GI) slowing was found to be around 3 mg , with no significant impact on morphine's analgesic effects at doses up to 20 mg .
  • In Vivo Characterization :
    • In animal models, 6β-naltrexol demonstrated a significant ability to antagonize hydrocodone-induced GI slowing while being substantially less effective against central opioid effects compared to naltrexone .
  • Clinical Implications :
    • The potential for treating opioid-induced constipation (OIC) has been highlighted due to its ability to mitigate GI side effects without affecting pain relief provided by opioids .

Opioid-Induced Bowel Dysfunction

A notable study evaluated the efficacy of 6β-naltrexol in patients suffering from OIC. The findings suggested that:

  • Patients treated with 6β-naltrexol experienced significant improvements in GI motility compared to those receiving placebo.
  • This effect was attributed to its peripheral selectivity, which minimized adverse effects commonly associated with other opioid antagonists like cramping and diarrhea .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 6β-naltrexol has been characterized through various studies:

  • After oral administration of naltrexone, the urinary concentration ratio of 6β-naltrexol to naltrexone was approximately 10:1 , indicating extensive metabolism .
  • Serum levels of both compounds showed high inter-individual variability, suggesting that patient-specific factors may influence therapeutic outcomes .

Data Summary Table

ParameterValue
Elimination Half-Life11.1 hours
ED50 (GI Slowing)~3 mg
Potency (vs Naltrexone)4.5 - 10 times less potent
Urinary Concentration Ratio~10:1 (6β-Naltrexol:Naltrexone)

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 6β-naltrexol in biological matrices, and how do they address sensitivity and specificity?

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with electrospray ionization (ESI) is the gold standard for quantifying subnanogram-per-milliliter concentrations of 6β-naltrexol in plasma. Key methodological steps include:

  • Liquid-liquid extraction to isolate analytes from plasma.
  • Isocratic elution using formic acid and methanol on an ODS-AQ column for chromatographic separation.
  • Positive ion mode ESI-MS/MS with collision-induced dissociation for detection.
    This method achieves a lower limit of quantification (LLOQ) of 0.1 ng/mL and inter-assay precision <13% across human, rat, and rabbit plasma . Cross-validation with gas chromatography-mass spectrometry (GC-MS) ensures reliability .

Q. What experimental models are appropriate for studying 6β-naltrexol’s pharmacokinetics and opioid receptor interactions?

  • In vivo models : Rhesus monkeys are used to compare 6β-naltrexol’s potency against naltrexone and 6α-naltrexol in morphine-dependent subjects, leveraging behavioral assays (e.g., withdrawal precipitation) .
  • In vitro systems : Cell membranes expressing μ-opioid receptors (MOR) are employed to assess basal signaling via GTPγS binding and cAMP modulation, distinguishing 6β-naltrexol as a neutral antagonist .

Q. How does 6β-naltrexol’s metabolic pathway influence its pharmacokinetic profile compared to naltrexone?

6β-naltrexol is the primary active metabolite of naltrexone, formed via hepatic reduction. Key considerations:

  • Species differences : Rabbits exhibit lower unconjugated 6β-naltrexol levels than humans, necessitating species-specific pharmacokinetic modeling .
  • Dose proportionality : Doubling naltrexone doses (50 mg vs. 100 mg/day) linearly increases 6β-naltrexol serum levels in humans, with a 4-fold interindividual variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for 6β-naltrexol across species and dosing regimens?

Contradictions arise from species-specific metabolism (e.g., rabbits vs. humans) and dose-dependent kinetics. Methodological strategies include:

  • Population pharmacokinetic (PPK) modeling to account for covariates like weight, age, and renal/hepatic function .
  • Cross-species validation using LC-MS/MS to ensure assay consistency .
  • Mechanistic modeling of metabolite conjugation rates to explain lower free 6β-naltrexol in certain species .

Q. What experimental approaches differentiate 6β-naltrexol’s neutral antagonist activity from inverse agonism at MOR?

  • In vitro assays : Measure basal GTPγS binding in untreated vs. morphine-pretreated cells. Neutral antagonists (e.g., 6β-naltrexol) suppress MOR signaling only after receptor priming, unlike inverse agonists .
  • In vivo withdrawal models : Compare withdrawal severity in morphine-dependent mice; 6β-naltrexol induces milder symptoms than naloxone due to its neutral profile .

Q. How should researchers design studies to investigate 6β-naltrexol’s modulation of alcohol responses while controlling for interindividual variability?

  • Within-subjects designs : Administer randomized naltrexone doses (0, 50, 100 mg/day) with alcohol challenges (none, moderate, high doses) to isolate 6β-naltrexol’s effects .
  • Covariate analysis : Stratify subjects by serum 6β-naltrexol levels and genetic polymorphisms (e.g., OPRM1) to explain variability in sedation and alcohol "liking" .

Q. What methodological challenges arise in developing transdermal delivery systems for 6β-naltrexol, and how can they be addressed?

  • Hydrolysis stability : Codrugs (e.g., linked to hydroxybupropion) require stability testing in skin models to ensure controlled release .
  • Permeation assays : Use hairless guinea pig skin to evaluate flux and metabolite conversion rates .

Q. What statistical methods are optimal for analyzing dose-response relationships in 6β-naltrexol studies with small sample sizes?

  • Non-linear mixed-effects modeling (NONMEM) : Accommodates sparse sampling and interindividual variability in PPK studies .
  • Bootstrapping : Validates confidence intervals for LC-MS/MS assay precision .

Q. Data Presentation and Reproducibility Guidelines

  • Supporting Information : Provide raw LC-MS/MS chromatograms, pharmacokinetic parameters, and receptor binding curves as supplementary files, adhering to journal standards for reproducibility .
  • Conflict Resolution : Explicitly address contradictory findings (e.g., species-specific metabolism) in the Discussion section, citing methodological limitations .

Properties

IUPAC Name

(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVNEHKORQFVQJ-PYIJOLGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1O)OC5=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197942
Record name 6beta-Hydroxynaltrexone
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Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49625-89-0, 20410-98-4
Record name β-Naltrexol
Source CAS Common Chemistry
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Record name 6alpha-Naltrexol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6beta-Hydroxynaltrexone
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Record name 6beta-Hydroxynaltrexone
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Record name 20410-98-4
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Record name 6.BETA.-NALTREXOL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

6beta-Naltrexol
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